Raloxifene-d4 4'-Glucuronide
Description
Properties
Molecular Formula |
C₃₄H₃₁D₄NO₁₀S |
|---|---|
Molecular Weight |
653.73 |
Synonyms |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-β-D-glucopyranosiduronic Acid; |
Origin of Product |
United States |
Chemical Synthesis and Physicochemical Characterization for Research Applications of Raloxifene D4 4 Glucuronide
Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation
The synthesis of Raloxifene-d4 4'-Glucuronide involves two critical stages: the site-specific incorporation of deuterium into the raloxifene (B1678788) core structure and the subsequent enzymatic or biological conjugation of a glucuronic acid moiety at the 4'-hydroxyl group.
Methodologies for introducing deuterium into aromatic structures like raloxifene often aim for high isotopic enrichment and stability to prevent back-exchange. One potential strategy involves halogen-metal exchange on a suitably protected raloxifene precursor, followed by quenching with a deuterium source like heavy water (D₂O). nih.gov This method allows for precise, site-specific labeling. The choice of solvent can be critical in such reactions; for instance, using a mixture of pentane (B18724) and ether can yield better results for deuterium incorporation than using tetrahydrofuran (B95107) (THF) alone. nih.gov
Following the successful deuteration of the core molecule to produce Raloxifene-d4, the glucuronidation step is performed. This conjugation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Specifically, the formation of the 4'-glucuronide is catalyzed by extrahepatic isoforms UGT1A8 and UGT1A10, and to a lesser extent by the hepatic isoform UGT1A1. nih.govnih.gov Therefore, an in vitro enzymatic synthesis can be achieved by incubating Raloxifene-d4 with human liver or intestinal microsomes, or with recombinant UGT enzymes in the presence of the necessary co-factor, UDP-glucuronic acid. nih.gov
Alternatively, bioconversion represents another viable synthetic route. Metabolites of raloxifene have been successfully produced using microorganisms like Streptomyces sp. researchgate.netnih.gov This process involves introducing the parent compound (Raloxifene-d4) to a culture of the microorganism, which then metabolizes it to its glucuronidated forms, including the desired 4'-glucuronide. The product can then be isolated and purified from the culture medium. researchgate.netnih.gov
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Isotopic Purity Assessment
Confirmation of the chemical structure and assessment of the isotopic purity of this compound are crucial for its use as an internal standard. This is achieved through a combination of advanced chromatographic and spectroscopic techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for both identification and quantification. nih.gov The compound is first separated from other isomers and impurities using high-performance liquid chromatography (HPLC) or ultra-pressure liquid chromatography (UPLC), typically with a C18 reversed-phase column. nih.gov The separated analyte is then introduced into a tandem mass spectrometer.
Structural confirmation is achieved by monitoring specific mass transitions in Multiple Reaction Monitoring (MRM) mode. The parent ion (precursor ion) of the molecule is selected and fragmented, and a specific product ion is monitored. For this compound, the transition involves the precursor ion [M+H]⁺ at m/z 654.5 and the product ion at m/z 478.3, which corresponds to the loss of the glucuronic acid moiety and the formation of the Raloxifene-d4 fragment. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Raloxifene | 474.2 | 112.2 | nih.gov |
| Raloxifene-d4 | 478.2 | 116.2 | nih.gov |
| Raloxifene-4'-Glucuronide | 650.5 | 474.3 | nih.gov |
| This compound | 654.5 | 478.3 | nih.gov |
Isotopic purity is a critical parameter for a deuterated standard. High-resolution mass spectrometry (HR-MS) is employed to determine the degree of deuterium incorporation. nih.govrsc.org By analyzing the relative abundance of the different H/D isotopolog ions (e.g., d0, d1, d2, d3, d4), the percentage of the desired d4 species can be accurately calculated, ensuring the standard's quality. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique. rsc.org While MS confirms the mass and isotopic distribution, NMR can provide definitive information on the specific location of the deuterium atoms within the molecular structure, confirming the site-specificity of the labeling process. rsc.org
Characterization of Stability in Analytical Solutions and Biological Matrices for Quantitative Research
The stability of this compound in various conditions is essential for its reliable use as an internal standard in quantitative research. Stability must be evaluated in the stock solutions used for preparing calibration curves and in the biological matrices (e.g., plasma, urine) in which the analyte is being measured. researchgate.netsemanticscholar.org
Stability studies for raloxifene and its derivatives typically involve subjecting the compound to various conditions and measuring its concentration over time using a validated stability-indicating LC-MS/MS or HPLC method. jocpr.comsld.cu Key stability assessments include:
Solution Stability: The stability of the compound in the solvent used for stock solutions (e.g., DMSO, methanol) and in the mobile phase is tested at room temperature and under refrigerated conditions for defined periods (e.g., up to 48 hours). semanticscholar.orgjocpr.com This ensures that the standard does not degrade during the preparation and execution of an analytical run.
Biological Matrix Stability: Stability in matrices like human plasma or urine is assessed under conditions that mimic sample handling and storage. This includes:
Freeze-Thaw Stability: Evaluating degradation after multiple cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a period equivalent to sample processing time.
Long-Term Stability: Determining stability when stored frozen (-20°C or -80°C) for extended periods. nih.gov
Studies on the parent compound, Raloxifene hydrochloride, have shown it to be stable in solution for at least 48 hours at room temperature and for longer periods when refrigerated. semanticscholar.org While susceptible to degradation under forced conditions like strong base or oxidative hydrolysis, it is relatively stable under typical analytical conditions. jocpr.com It is expected that this compound would exhibit similar stability profiles, a characteristic that must be confirmed through validation experiments for any bioanalytical method.
| Stability Type | Condition | Typical Duration | Acceptance Criteria |
|---|---|---|---|
| Solution Stability | Room Temperature | 24-48 hours | <15% deviation from initial concentration |
| Freeze-Thaw Stability | 3-5 cycles | N/A | <15% deviation from baseline |
| Bench-Top Stability | Room Temperature | 4-24 hours | <15% deviation from baseline |
| Long-Term Stability | -20°C or -80°C | 1-12 months | <15% deviation from baseline |
Advanced Bioanalytical Method Development and Validation for Raloxifene D4 4 Glucuronide
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS stands as the cornerstone for the direct quantification of glucuronide conjugates, offering exceptional selectivity and sensitivity that circumvents the need for enzymatic hydrolysis. researchgate.netscispace.com The development of a reliable LC-MS/MS method for Raloxifene-d4 4'-Glucuronide involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Raloxifene (B1678788) is metabolized into two primary isomeric glucuronides: Raloxifene-4'-glucuronide (R4G) and Raloxifene-6-glucuronide (R6G). thermofisher.com Since these isomers produce the same precursor and product ions in the mass spectrometer, their chromatographic separation is non-negotiable for accurate quantification. researchgate.net The separation of this compound from its potential d4-6-Glucuronide isomer is equally critical.
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are employed to achieve this separation. Reversed-phase chromatography is the most common approach. Studies have demonstrated that columns with alternative selectivity, such as a pentafluorophenyl (PFP) stationary phase, provide excellent separation and good peak shapes for Raloxifene and its glucuronide metabolites. thermofisher.comthermofisher.com Gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.govhilarispublisher.com The gradient is programmed to increase the organic solvent concentration over time, ensuring the elution of all analytes within a short run time, often less than 7 minutes. nih.gov
Table 1: Example Chromatographic Conditions for Separation of Raloxifene Glucuronide Isomers
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil GOLD PFP | C18 Column |
| Mobile Phase A | 5 mM Ammonium Acetate, pH 5.0 | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.2% Formic Acid |
| Flow Rate | 0.5 mL/min | 0.2 mL/min |
| Gradient | Linear gradient from 5% to 100% B over 5 min | Gradient from 95% A to 40% A over 0.5 min |
| Run Time | ~8 minutes | ~5 minutes |
This table presents a compilation of typical parameters from published research. nih.govmdpi.com
Tandem mass spectrometry, particularly with a triple quadrupole instrument, is used for detection due to its high selectivity and sensitivity. scispace.com The optimization process involves tuning the instrument to achieve the most stable and intense signal for this compound.
Detection is typically performed in positive ion mode using electrospray ionization (ESI). nih.govthermofisher.com The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. thermofisher.comnih.gov For this compound, the protonated molecule [M+H]⁺ serves as the precursor ion. This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This process minimizes interference from other components in the biological matrix. nih.gov
The key parameters optimized include capillary voltage, cone voltage, collision energy, and source/desolvation temperatures to maximize the ion signal. nih.gov The specific MRM transition for this compound is m/z 654.5 → 478.3, corresponding to the loss of the glucuronic acid moiety from the deuterated parent compound. nih.gov
Table 2: Optimized Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 654.5 | 478.3 | Positive ESI |
| Raloxifene 4'-Glucuronide | 650.5 | 474.3 | Positive ESI |
| Raloxifene-d4 | 478.2 | 116.2 | Positive ESI |
| Raloxifene | 474.2 | 112.2 | Positive ESI |
Data compiled from published literature. nih.gov
Sample Preparation Strategies for Complex Biological Matrices in Preclinical Research
The goal of sample preparation is to extract this compound and its corresponding analyte from complex biological matrices like plasma or urine, while removing interfering endogenous components such as proteins and phospholipids. scispace.comchromatographyonline.com
Solid-phase extraction (SPE) is a widely used technique for its efficiency and potential for automation. hilarispublisher.comnih.gov It provides cleaner extracts compared to simpler methods like protein precipitation. nih.gov For Raloxifene and its glucuronides, mixed-mode cation exchange (SCX) SPE cartridges or plates are effective. thermofisher.comthermofisher.com The general procedure involves conditioning the SPE sorbent, loading the pre-treated plasma or urine sample, washing away interferences with a weak solvent, and finally eluting the analytes with a stronger solvent mixture. researchgate.net
Liquid-liquid extraction (LLE) is another effective technique for sample cleanup. science.gov LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. chromatographyonline.com The choice of organic solvent and the adjustment of the sample's pH are critical for achieving high extraction recovery. chromatographyonline.com
The matrix effect is a phenomenon where components of the biological matrix co-eluting with the analyte affect the ionization efficiency, leading to ion suppression or enhancement. chromatographyonline.com This can compromise the accuracy and reproducibility of the assay. nih.gov The most effective strategy to mitigate and compensate for the matrix effect is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of Raloxifene 4'-Glucuronide. thermofisher.com Since the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of matrix effect, allowing for accurate correction during data processing. nih.gov
The matrix effect is formally evaluated during method validation by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solution. thermofisher.com The goal is to ensure that the variability of the matrix effect across different sources of the biological matrix is minimal. nih.gov
Rigorous Method Validation Parameters for Research-Grade Quantification
A bioanalytical method must be rigorously validated to ensure its reliability for research-grade quantification. unc.edu Validation is performed according to established guidelines and typically assesses linearity, sensitivity, accuracy, precision, recovery, and stability. researchgate.nethilarispublisher.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated, and a correlation coefficient (r²) of >0.99 is generally required. nih.gov
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the nominal value, while precision describes the degree of scatter between replicate measurements. They are assessed at multiple quality control (QC) concentrations (low, mid, and high) both within a single analytical run (intra-day) and across multiple runs (inter-day). nih.govunc.edu Acceptance criteria are typically within ±15% (or ±20% at the LLOQ) of the nominal values. unc.edu
Recovery: The extraction recovery of the analyte and internal standard from the biological matrix is determined to assess the efficiency of the sample preparation process. Recoveries are aimed to be consistent and reproducible. nih.gov
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. science.gov
Table 3: Typical Method Validation Results for Raloxifene Glucuronides
| Validation Parameter | Typical Result/Criteria | Reference |
| Linearity (r²) | > 0.995 | thermofisher.com |
| LLOQ | 0.6 - 3 ng/mL | thermofisher.comhilarispublisher.com |
| Intra-day Precision (%CV) | < 8.0% | nih.gov |
| Inter-day Precision (%CV) | < 9.6% | nih.gov |
| Accuracy | Within 100 ± 8.8% | nih.gov |
| Extraction Recovery | > 71% | nih.gov |
%CV = Percent Coefficient of Variation
Assessment of Linearity, Accuracy, Precision, and Limits of Quantification
The development of robust bioanalytical methods is fundamental for the accurate quantification of drug metabolites in biological matrices. For Raloxifene-4'-Glucuronide, a primary metabolite of Raloxifene, various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated, demonstrating high levels of linearity, accuracy, and precision, along with low limits of quantification.
A validated ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) method for the determination of Raloxifene-4'-Glucuronide in rat plasma showed a linear range of 1.95–1000 nM. thermofisher.com The lower limit of quantification (LLOQ) was established at 1.95 nM, indicating the method's high sensitivity. thermofisher.com This level of sensitivity is crucial for pharmacokinetic studies where metabolite concentrations can be very low. The accuracy of this method was found to be within 85–115%, and the intra- and inter-day variance was less than 15%, falling within the accepted limits for bioanalytical method validation. thermofisher.com
In another study focusing on human urine, a selective and sensitive LC-MS/MS method was developed for the simultaneous determination of Raloxifene and its three glucuronide metabolites, including Raloxifene-4'-β-glucuronide (referred to as M2). nih.gov This method demonstrated linearity over a wide range with a high determination coefficient (r² > 0.997). nih.gov The limit of quantification for Raloxifene-4'-β-glucuronide was determined to be 2.83 nM. nih.gov The precision for all compounds was better than 12%, and the accuracy was within 100 ± 8.8%. nih.gov
Furthermore, a method for the determination of Raloxifene and its glucuronide metabolites in human plasma was established with a linear concentration range of 3 to 300 ng/mL for Raloxifene-4'-glucuronide.
The following table summarizes the linearity and limits of quantification for Raloxifene-4'-Glucuronide from various studies.
| Matrix | Method | Linear Range | LLOQ/LOQ | Correlation Coefficient (r²) |
| Rat Plasma | UHPLC-MS | 1.95–1000 nM | 1.95 nM | ≥ 0.9913 |
| Human Urine | LC-MS/MS | Wide Range | 2.83 nM | > 0.997 |
| Human Plasma | LC-MS/MS | 3–300 ng/mL | Not Specified | 0.996 |
The precision and accuracy of these methods are detailed in the table below, demonstrating their reliability for bioanalytical applications.
| Matrix | Method | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy |
| Rat Plasma | UHPLC-MS | < 15% | < 15% | 85–115% |
| Human Urine | LC-MS/MS | < 12% | < 12% | 100 ± 8.8% |
Evaluation of Analytical Recovery and Reproducibility
Analytical recovery and reproducibility are critical parameters in the validation of bioanalytical methods, ensuring that the extraction process is efficient and the method yields consistent results.
In the UHPLC-MS method for rat plasma, a one-step protein precipitation was employed for sample preparation. The recovery for all analytes, including Raloxifene-4'-Glucuronide, was greater than 85% when a mixture of methanol (B129727) and acetonitrile (2:1) was used as the extraction solvent. thermofisher.com The variance of the recovery was less than 15%, indicating high reproducibility of the extraction procedure. thermofisher.com
For the determination of Raloxifene and its glucuronides in human urine, a simple solid-phase extraction (SPE) was performed prior to LC-MS/MS analysis. This method achieved recoveries higher than 92.5% for all compounds, including Raloxifene-4'-β-glucuronide. nih.gov
A study involving the analysis of Raloxifene and its two main glucuronide metabolites in human plasma utilized a solid-phase extraction microplate for sample cleanup. Overspikes were analyzed to calculate recovery and matrix effects, demonstrating the robustness and reproducibility of the extraction method.
The following table provides a summary of the analytical recovery for Raloxifene-4'-Glucuronide in different biological matrices.
| Matrix | Extraction Method | Recovery |
| Rat Plasma | Protein Precipitation | > 85% |
| Human Urine | Solid Phase Extraction | > 92.5% |
These findings underscore the successful development of reproducible bioanalytical methods with high and consistent analytical recovery for Raloxifene-4'-Glucuronide across different species and biological matrices.
Mechanistic Investigations of Raloxifene Glucuronidation and Disposition Using in Vitro and Preclinical Models
Identification and Kinetic Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in 4'-Glucuronide Formation
Raloxifene (B1678788) undergoes extensive first-pass metabolism, with glucuronidation being the primary pathway, leading to its low oral bioavailability of approximately 2%. researchgate.netnih.gov This process results in the formation of two main metabolites: raloxifene-6-glucuronide and raloxifene-4'-glucuronide. nih.gov The formation of raloxifene-4'-glucuronide is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified that the extra-hepatic UGTs 1A8 and 1A10, as well as the hepatic UGTs 1A1 and 1A9, are the primary isoforms responsible for raloxifene glucuronidation. nih.gov Specifically, UGT1A1 and UGT1A8 are capable of forming both the 6- and 4'-glucuronides, while UGT1A10 exclusively forms the 4'-glucuronide. researchgate.netnih.govdrugbank.com
Kinetic analyses using recombinant UGT enzymes and human intestinal and liver microsomes have been crucial in elucidating the specific roles and efficiencies of different UGT isoforms in the formation of raloxifene-4'-glucuronide. Studies with expressed UGT enzymes have shown that UGT1A8 and UGT1A10 are the most active extra-hepatic UGTs, while UGT1A1 and UGT1A9 are the most active hepatic ones against raloxifene. nih.gov
In a study using expressed UGT1A8, the enzyme catalyzed 4'-beta-glucuronidation with an apparent Michaelis constant (Km) of 59 µM and a maximum velocity (Vmax) of 2.0 nmol/min/mg of protein. researchgate.netnih.gov In contrast, the same enzyme showed a higher affinity for forming the 6-glucuronide, with a Km of 7.9 µM and a Vmax of 0.61 nmol/min/mg. nih.govmedchemexpress.com Due to the limited substrate solubility of raloxifene, precise kinetic parameters for UGT1A1 could not be determined in some studies. researchgate.netnih.gov
Investigations using subcellular fractions have provided further insights. In human intestinal microsomes, the formation of raloxifene-4'-glucuronide followed substrate inhibition kinetics. nih.gov The intrinsic clearance (CLint) value for the formation of the 4'-isomer in intestinal microsomes was found to be 95 µL/min/mg, which was significantly higher than the 17 µL/min/mg observed for the 6-glucuronide. researchgate.netnih.gov This suggests a more efficient formation of the 4'-glucuronide in the intestine. researchgate.netnih.gov The corresponding clearance values in liver microsomes were considerably lower, highlighting the significant role of the intestine in raloxifene's presystemic clearance. researchgate.netnih.gov
| Enzyme System | Metabolite | Kinetic Parameter | Value |
|---|---|---|---|
| Expressed UGT1A8 | Raloxifene-4'-glucuronide | Apparent Km | 59 µM researchgate.netnih.gov |
| Expressed UGT1A8 | Raloxifene-4'-glucuronide | Vmax | 2.0 nmol/min/mg researchgate.netnih.gov |
| Human Intestinal Microsomes | Raloxifene-4'-glucuronide | Intrinsic Clearance (CLint) | 95 µL/min/mg researchgate.netnih.gov |
| Human Liver Microsomes | Raloxifene-4'-glucuronide | Formation Variability | 4-fold researchgate.netnih.gov |
Raloxifene undergoes extensive first-pass metabolism via glucuronidation in both the intestine and the liver. researchgate.net Studies in preclinical species, such as rats, have confirmed that both organs contribute significantly to this process. nih.gov The intrinsic clearance of raloxifene is substantially higher in human intestinal microsomes compared to liver microsomes, indicating that intestinal glucuronidation is a major contributor to the presystemic clearance and low oral bioavailability of raloxifene in humans. researchgate.netnih.gov
In vitro experiments designed to mimic the sequential passage of a drug through the intestine and then the liver have shown that human intestinal glucuronidation effectively limits the amount of raloxifene that reaches the liver for subsequent bioactivation. nih.gov When raloxifene was preincubated with intestinal microsomes before incubation with liver microsomes, the formation of reactive intermediates in the liver was reduced. nih.gov Interestingly, similar experiments using rat microsomal preparations showed a much smaller effect of intestinal glucuronidation. nih.gov This species difference was attributed to a 7.5-fold higher intrinsic clearance of glucuronidation in the human intestine compared to the rat intestine. nih.gov
Studies in rats have also revealed age- and region-dependent differences in raloxifene glucuronidation. tsu.edu In one study, the metabolic clearance of raloxifene to form its glucuronides in the duodenum was significantly lower in young, 4-week-old rats compared to older rats, which correlated with higher oral bioavailability in the younger animals. tsu.edu In rats, raloxifene-6-glucuronide was the major metabolite detected across different intestinal segments and the liver at all ages studied. tsu.edu However, the ratio of the 6-glucuronide to the 4'-glucuronide varied by region, ranging from 2.1 to 4.9 in the ileum, jejunum, liver, and duodenum, and from 14.5 to 50 in the colon. tsu.edu
Impact of Drug Transporters on the Disposition of Raloxifene Glucuronides
The disposition, distribution, and enterohepatic recycling of raloxifene glucuronides are heavily influenced by the activity of various drug transporters. nih.govnih.gov These proteins, present on the membranes of cells in the liver and intestine, mediate the movement of the glucuronide conjugates into and out of cells, thereby dictating their fate in the body. frontiersin.orgsdu.dk
Efflux transporters are responsible for pumping substrates out of cells. In the context of raloxifene metabolism, they play a key role in excreting the glucuronide conjugates from hepatocytes into bile or back into the bloodstream, and from enterocytes into the intestinal lumen or the portal circulation. nih.govfrontiersin.org
In vitro studies have identified that raloxifene-4'-glucuronide, along with the 6-glucuronide and the 4',6-diglucuronide, are substrates of the multidrug resistance-associated proteins MRP2 and MRP3. nih.govnih.govuzh.ch MRP2 is located on the apical membrane of hepatocytes and enterocytes, where it facilitates the transport of its substrates into bile or the intestinal lumen, respectively. nih.gov MRP3 is found on the basolateral membrane, where it transports substrates towards the blood. nih.govfrontiersin.org
The relative contribution of these transporters varies for different glucuronides. For raloxifene-4'-glucuronide, the in vitro clearance mediated by MRP3 was approximately 11-fold higher than that via MRP2. nih.gov When considering transporter abundance in tissues, MRP3-mediated clearance was estimated to account for about 90% of the total in vivo efflux clearance for raloxifene-4'-glucuronide in both the intestine and the liver. nih.gov This suggests that MRP3 is the dominant efflux transporter for moving raloxifene-4'-glucuronide from both intestinal and liver cells into the systemic circulation. nih.govfrontiersin.org
Uptake transporters facilitate the entry of compounds into cells. For raloxifene glucuronides circulating in the blood, hepatic uptake transporters are critical for their clearance from the systemic circulation into the liver, a key step in enterohepatic recycling. nih.govresearchgate.net
Raloxifene monoglucuronides, including raloxifene-4'-glucuronide, have been identified as substrates of the organic anion-transporting polypeptides OATP1B1, OATP1B3, and OATP2B1. nih.govnih.govhelsinki.fi OATP1B1 and OATP1B3 are primarily expressed on the basolateral membrane of hepatocytes, mediating uptake from the blood into the liver. frontiersin.orgnih.gov OATP2B1 is expressed in the liver as well as in enterocytes. nih.govfrontiersin.org
Among these uptake transporters, both raloxifene-4'-glucuronide and 6-glucuronide showed the highest apparent affinity for OATP1B3. nih.gov The Km values for OATP1B1 and OATP2B1 were approximately 4 to 5-fold higher than for OATP1B3, indicating lower affinity. nih.gov Furthermore, the transporter protein abundance-normalized in vitro clearance of raloxifene-4'-glucuronide was highest for OATP1B3. nih.gov The clearance via OATP1B1 and OATP2B1 was about 74% and 94% lower, respectively, than the OATP1B3-mediated clearance. nih.gov Taking into account the abundance of these transporters in the liver, it is estimated that OATP1B3-mediated clearance accounts for 80% of the total hepatic uptake of raloxifene-4'-glucuronide. nih.gov In vitro inhibition studies also showed that raloxifene-4'-glucuronide significantly inhibits the transport activity of OATP1B1 and OATP1B3. nih.gov
| Transporter Type | Transporter | Interaction Details |
|---|---|---|
| Efflux | MRP2 | Substrate. nih.govnih.gov |
| MRP3 | Substrate. Accounts for ~90% of in vivo efflux clearance. nih.gov | |
| Uptake | OATP1B1 | Substrate and inhibitor. nih.govnih.govnih.gov |
| OATP1B3 | Substrate and inhibitor. Highest affinity; accounts for ~80% of hepatic uptake clearance. nih.govnih.govnih.gov | |
| OATP2B1 | Substrate. nih.govnih.gov |
In Vitro Studies on Glucuronide Reactivation and Microbial Deglucuronidation
The extensive enterohepatic recycling of raloxifene is a critical component of its pharmacokinetics. nih.govnih.gov This process involves the biliary excretion of glucuronide conjugates, followed by their "reactivation" back to the parent compound, raloxifene, in the intestine. This reactivation is primarily mediated by the enzymatic activity of β-glucuronidases produced by the gut microbiota. researchgate.netnih.gov
In vitro studies using human fecal extracts have demonstrated that all three raloxifene glucuronides (4'-glucuronide, 6-glucuronide, and 4',6-diglucuronide) are readily deglucuronidated, releasing the active parent drug. nih.govnih.gov This process, however, is characterized by high between-subject variability. nih.govnih.gov The mean rate of deglucuronidation for raloxifene-4'-glucuronide was measured at 38.9 nmol/min/mg in one study, with individual rates varying by as much as 10-fold between different fecal samples. nih.gov This variability in microbial enzyme activity may be an additional source of the significant interindividual differences observed in raloxifene pharmacokinetics. nih.govnih.gov The efficient deglucuronidation in the gut allows the reabsorption of the liberated raloxifene, which can then re-enter the cycle of hepatic and intestinal metabolism, prolonging its presence in the body. researchgate.net
Applications of Raloxifene D4 4 Glucuronide in Preclinical Pharmacokinetic and Drug Metabolism Research
Utilization as a Stable Isotope Internal Standard in Quantitative Pharmacokinetic Studies in Animal Models
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability during sample preparation and analysis. Raloxifene-d4 4'-Glucuronide, along with its parent compound Raloxifene-d4, is ideally suited for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. thermofisher.com The deuterium (B1214612) labels result in a mass shift, allowing the analyte and the standard to be distinguished by the mass spectrometer, while ensuring they co-elute chromatographically and exhibit nearly identical chemical and physical behavior during extraction and ionization. thermofisher.com
This approach is fundamental in preclinical pharmacokinetic studies in animal models, where accurate measurement of raloxifene (B1678788) and its glucuronide metabolites in plasma, tissue, and other biological matrices is essential. By spiking plasma samples with a known concentration of the deuterated standard, researchers can precisely quantify the concentration of the endogenous (non-labeled) Raloxifene 4'-Glucuronide, thereby ensuring the reliability of pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability. A typical analytical method setup is outlined below.
Table 1: Bioanalytical Method Parameters for Raloxifene Metabolite Quantification
| Parameter | Description |
|---|---|
| Analytes | Raloxifene, Raloxifene-4'-Glucuronide, Raloxifene-6-Glucuronide |
| Internal Standard | Raloxifene-d4 |
| Biological Matrix | Human or Animal Plasma |
| Extraction Technique | Solid Phase Extraction (SPE) |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Elucidation of Interspecies Differences in Raloxifene Metabolism and Disposition
The metabolic profile of raloxifene exhibits significant differences across species, which has profound implications for extrapolating preclinical animal data to humans. Research utilizing this compound helps to delineate these variations, particularly in the activity of UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestine. nih.govnih.gov
Studies comparing human and rat microsomes have revealed that the formation of raloxifene glucuronides is both tissue- and species-dependent. In humans, Raloxifene 4'-Glucuronide is the predominant metabolite formed in the intestine, largely catalyzed by the UGT1A10 enzyme. nih.govnih.gov In contrast, rat intestinal and liver microsomes primarily produce Raloxifene 6-Glucuronide. nih.gov The intrinsic clearance for the formation of the 4'-glucuronide in human intestinal microsomes is substantially higher—up to 72-fold—than in rat microsomes. nih.gov This high rate of intestinal first-pass metabolism in humans, driven by UGT1A10, is a key reason for raloxifene's low oral bioavailability (2%) in humans compared to rats (39%). nih.gov
Table 2: Interspecies Comparison of Raloxifene Glucuronidation Intrinsic Clearance (Clint)
| Species & Tissue | Metabolite | Intrinsic Clearance (Clint) | Key UGT Enzymes |
|---|---|---|---|
| Human Intestine | Raloxifene 4'-Glucuronide | High (e.g., 95 µL/min/mg) nih.gov | UGT1A8, UGT1A10 drugbank.commedchemexpress.com |
| Rat Intestine | Raloxifene 6-Glucuronide | Low to Moderate | Not dominated by UGT1A10 nih.gov |
| Human Liver | Raloxifene 6-Glucuronide | Moderate | UGT1A1 nih.govdrugbank.com |
| Rat Liver | Raloxifene 6-Glucuronide | Moderate | N/A |
These findings underscore the importance of understanding species-specific metabolic pathways, as intestinal glucuronidation in humans significantly limits the amount of raloxifene that reaches the liver and systemic circulation. nih.gov
Application in Mechanistic Studies of Drug-Drug Interactions Affecting Glucuronidation Pathways
The formation of Raloxifene 4'-Glucuronide is a critical endpoint in mechanistic studies designed to investigate potential drug-drug interactions (DDIs). Since raloxifene's clearance is dominated by glucuronidation, any co-administered substance that inhibits or induces the responsible UGT enzymes could significantly alter its plasma concentrations. nih.gov
For instance, research has shown that key constituents of milk thistle, such as silybin (B1146174) A and silybin B, are potent inhibitors of the UGT enzymes responsible for raloxifene metabolism, including UGT1A1 and UGT1A8. nih.gov In vitro studies using human intestinal microsomes measure the rate of formation of raloxifene glucuronides in the presence and absence of the potential inhibitor. Such experiments have determined the inhibition constants (Ki) of these compounds, finding them to be well below the concentrations observed in human colorectal tissue after oral administration. nih.gov This indicates a high risk for a clinically relevant interaction. Predictive models suggest that co-administration of raloxifene with milk thistle extracts could increase systemic exposure to raloxifene by 4- to 5-fold. nih.gov
Table 3: Inhibition of Raloxifene Glucuronidation by Milk Thistle Constituents
| Inhibitor | UGT Enzyme | Inhibition Constant (Ki) | Potential Clinical Outcome |
|---|---|---|---|
| Silybin A | UGT1A1, UGT1A8 | < 10 µM | Increased Raloxifene exposure |
| Silybin B | UGT1A1, UGT1A8 | < 10 µM | Increased Raloxifene exposure |
Role in Tracer Studies for Investigating Metabolic Fate and Enterohepatic Recycling
These tracer studies show that raloxifene undergoes extensive first-pass metabolism, with less than 1% of the parent drug found in plasma. fda.gov The primary metabolites are the glucuronide conjugates, including Raloxifene 4'-Glucuronide. fda.gov The disposition of raloxifene is characterized by extensive enterohepatic recycling. fda.govnih.gov This process involves the excretion of the glucuronide metabolites from the liver into the bile, their subsequent passage into the intestine, and then hydrolysis by β-glucuronidase enzymes produced by gut bacteria. nih.gov The de-conjugated, parent raloxifene is then free to be reabsorbed into the systemic circulation, which prolongs its elimination half-life to over 27 hours. fda.govnih.gov
The efflux transporters MRP2 and MRP3 are involved in moving raloxifene glucuronides into the bile and intestinal lumen, initiating the recycling process. nih.gov Tracer studies confirm that the vast majority of the administered dose is excreted in the feces, with less than 6% eliminated in the urine as glucuronide conjugates, highlighting the importance of this biliary excretion and recycling pathway. fda.gov
Table 4: Summary of Findings from Raloxifene Tracer Studies
| Parameter | Finding |
|---|---|
| Primary Metabolites | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, Raloxifene-6,4'-diglucuronide fda.gov |
| Primary Excretion Route | Feces fda.gov |
| Urinary Excretion | < 6% of the dose (as glucuronide conjugates) fda.gov |
| Key Disposition Mechanism | Extensive Enterohepatic Recycling fda.govnih.gov |
| Plasma Elimination Half-life | 27.7 hours (prolonged by recycling) fda.gov |
Future Research Directions and Advanced Methodologies for Raloxifene D4 4 Glucuronide Research
Integration with Omics Technologies for Comprehensive Metabolic Profiling
The application of "omics" technologies, such as metabolomics, proteomics, and lipidomics, offers a holistic approach to understanding the metabolic fate of Raloxifene-d4 4'-Glucuronide. By examining the global changes in endogenous small molecules, proteins, and lipids following the administration of its parent compound, researchers can gain deeper insights into the broader physiological and pathological implications of its metabolism.
Metabolomic studies can identify a wide array of metabolites influenced by the glucuronidation pathway of Raloxifene (B1678788). This comprehensive profiling can reveal previously unknown metabolic pathways and biomarkers associated with Raloxifene exposure. For instance, untargeted metabolomics could uncover alterations in steroid hormone pathways or bile acid metabolism, providing a more complete picture of Raloxifene's effects.
Proteomics can be employed to identify and quantify changes in the expression levels of proteins involved in the transport and metabolism of Raloxifene and its glucuronides. This includes not only the UDP-glucuronosyltransferase (UGT) enzymes directly responsible for glucuronidation but also various transporter proteins that mediate the influx and efflux of the parent drug and its metabolites in different tissues. Understanding these protein-level dynamics is critical for predicting drug-drug interactions and inter-individual variability in response.
Lipidomics, the large-scale study of lipids, can shed light on how Raloxifene and its metabolites influence lipid metabolism. Given Raloxifene's use in postmenopausal osteoporosis and its known effects on lipid profiles, a detailed lipidomic analysis could reveal novel mechanisms of action and potential cardiovascular effects.
| Omics Technology | Potential Application in this compound Research | Expected Outcomes |
| Metabolomics | Untargeted and targeted analysis of endogenous metabolites in biological samples (plasma, urine, tissues) following Raloxifene administration. | Identification of novel metabolic pathways affected by Raloxifene and its glucuronidation; discovery of potential biomarkers of drug efficacy and response. |
| Proteomics | Quantitative analysis of protein expression in tissues involved in Raloxifene metabolism (e.g., liver, intestine). | Identification of key UGT isoforms and transporter proteins involved in the disposition of this compound; insights into potential drug-drug interactions. |
| Lipidomics | Comprehensive analysis of lipid profiles in response to Raloxifene treatment. | Elucidation of the impact of Raloxifene and its metabolites on lipid metabolism and cardiovascular health. |
Development of Advanced Computational Models for Predicting Glucuronide Disposition
In silico approaches and computational modeling are becoming increasingly valuable in predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. Developing advanced computational models specifically for this compound can significantly aid in forecasting its pharmacokinetic profile and understanding the factors that influence its disposition.
Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the fate of this compound in the body. These models integrate physiological and biochemical data, such as blood flow, tissue volumes, and enzyme kinetics, to predict the concentration-time profiles of the compound in various tissues. A well-constructed PBPK model can be used to explore the impact of genetic polymorphisms in UGT enzymes or co-administration of other drugs on the metabolism of Raloxifene.
Quantitative structure-activity relationship (QSAR) models can be utilized to predict the glucuronidation of Raloxifene by different UGT isoforms based on its chemical structure. While Raloxifene's primary glucuronidation sites are known, QSAR models could help in predicting the potential for minor glucuronide metabolite formation and in understanding the substrate specificity of the involved UGT enzymes. For instance, in silico studies have been used to investigate the interaction of Raloxifene with various enzymes. mdpi.com
Molecular docking and simulation studies can provide atomic-level insights into the binding of Raloxifene to UGT enzymes. These models can help in visualizing the specific interactions that govern substrate recognition and catalytic activity, thereby explaining the regioselectivity of glucuronidation at the 4'-position.
| Computational Model | Application in this compound Research | Predicted Insights |
| PBPK Modeling | Simulation of the absorption, distribution, metabolism, and excretion of Raloxifene and its deuterated glucuronide metabolite. | Prediction of tissue-specific concentrations, impact of genetic variability in UGTs, and potential drug-drug interactions. |
| QSAR Modeling | Prediction of the likelihood of glucuronidation at different sites on the Raloxifene molecule by various UGT isoforms. | Understanding the structural determinants of UGT substrate specificity and predicting the formation of minor metabolites. |
| Molecular Docking | Visualization of the binding pose and interactions of Raloxifene within the active site of UGT enzymes. | Elucidation of the molecular basis for the regioselective formation of the 4'-glucuronide. |
Exploration of Novel Analytical Techniques for Enhanced Structural and Isotopic Resolution
The accurate detection and characterization of this compound are fundamental to its use in research. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, novel analytical techniques can offer enhanced structural and isotopic resolution. thermofisher.comthermofisher.com
High-resolution mass spectrometry (HRMS) provides superior mass accuracy and resolution compared to standard tandem mass spectrometry. This allows for the unambiguous identification of metabolites and the differentiation of isobaric interferences. For a deuterated compound like this compound, HRMS can precisely determine the degree and location of deuterium (B1214612) labeling, which is crucial for its use as an internal standard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of metabolites. hyphadiscovery.com Advanced NMR techniques, such as cryoprobe technology, enable the analysis of very small amounts of material. hyphadiscovery.com For this compound, 2D-NMR experiments can confirm the precise site of glucuronidation and the stereochemistry of the glycosidic bond. Furthermore, NMR can be used to assess the isotopic purity of the deuterated standard. nih.gov
Ion mobility spectrometry (IMS) coupled with mass spectrometry is an emerging technique that separates ions based on their size, shape, and charge. This can provide an additional dimension of separation, allowing for the resolution of isomeric metabolites and isotopologues that may not be separable by chromatography alone. For this compound, IMS-MS could be used to separate it from its isomeric 6-glucuronide and to resolve any potential isotopic interferences.
| Analytical Technique | Advantage for this compound Research | Specific Application |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution. | Unambiguous identification and quantification; confirmation of elemental composition and deuterium labeling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. hyphadiscovery.com | Confirmation of the 4'-position of glucuronidation; assessment of isotopic purity and location of deuterium atoms. nih.gov |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation based on size, shape, and charge. | Resolution of isomeric glucuronides and isotopic species; enhanced analytical specificity. |
Expansion of Preclinical Models for Understanding Complex Glucuronidation Dynamics and Variabilities
To better understand the complex dynamics and variabilities of Raloxifene glucuronidation, it is essential to expand the repertoire of preclinical models beyond traditional in vitro systems and animal models.
Humanized mouse models, in which mouse genes for drug-metabolizing enzymes are replaced with their human counterparts, offer a more predictive in vivo system for studying human drug metabolism. nih.gov A humanized UGT1A mouse model, for instance, would be invaluable for studying the in vivo formation of this compound and for investigating the impact of human UGT1A polymorphisms on its metabolism. nih.gov
Organ-on-a-chip models are microfluidic devices that contain living cells in a continuously perfused microenvironment, mimicking the structure and function of human organs. hubspotusercontent-eu1.netsciopen.com A "liver-on-a-chip" or "intestine-on-a-chip" model could be used to study the metabolism of Raloxifene and the formation of its glucuronides in a more physiologically relevant context than traditional cell cultures. These models also allow for the investigation of drug-drug interactions and the effects of genetic variability in a controlled setting. hubspotusercontent-eu1.net
Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more in vivo-like environment compared to traditional 2D cell cultures. semanticscholar.org These models can better recapitulate the complex cell-cell and cell-matrix interactions that occur in tissues, which can influence the expression and activity of drug-metabolizing enzymes. semanticscholar.org Investigating Raloxifene glucuronidation in 3D liver or intestinal models could provide more accurate predictions of its in vivo metabolism and disposition. semanticscholar.org
| Preclinical Model | Key Feature | Application to this compound Research |
| Humanized Mouse Models | Expression of human drug-metabolizing enzymes in an in vivo system. nih.gov | More accurate prediction of human pharmacokinetics and metabolism; study of human-specific metabolic pathways and genetic polymorphisms. nih.gov |
| Organ-on-a-Chip | Microfluidic culture system mimicking organ-level physiology. hubspotusercontent-eu1.netsciopen.com | Investigation of tissue-specific metabolism and transport; dynamic studies of drug-drug interactions. hubspotusercontent-eu1.net |
| 3D Cell Culture Models | More physiologically relevant cell culture environment. semanticscholar.org | More accurate in vitro assessment of glucuronidation rates and enzyme kinetics; investigation of the influence of the tissue microenvironment on metabolism. semanticscholar.org |
Q & A
(Basic) What validated analytical methods are recommended for quantifying Raloxifene-d4 4'-Glucuronide in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is the gold standard. For example:
- SPE Workflow : Use a Thermo Scientific™ SOLAμ™ SCX 96-well plate for plasma matrix extraction.
- Chromatography : Hypersil GOLD™ PFP HPLC column under reversed-phase gradient conditions achieves baseline separation of 4'- and 6-glucuronide isomers .
- Detection : Triple quadrupole mass spectrometers (e.g., TSQ Vantage™) in SRM mode with positive HESI polarity. Calibration ranges: 0.02–2 ng/mL (RAL), 3–300 ng/mL (R4G), and 0.6–60 ng/mL (R6G) .
(Advanced) Which UDP-glucuronosyltransferase (UGT) isoforms mediate Raloxifene-4'-glucuronide formation, and how do polymorphisms affect metabolic efficiency?
Answer:
- Primary Isoforms : UGT1A10 and UGT1A8 are major contributors, as shown in recombinant enzyme assays .
- Polymorphism Impact : Variants like UGT1A1*28 (linked to Gilbert’s syndrome) may reduce glucuronidation capacity. Validate using human liver microsomes (HLMs) or transfected cell lines (e.g., HEK293-UGT1A10) with deuterated internal standards (e.g., Raloxifene-d4) to control for matrix effects .
(Basic) How is this compound synthesized and characterized for use as an internal standard?
Answer:
- Synthesis : Deuterated analogs are synthesized via Mitsunobu coupling of Raloxifene-d4 with allyl glucuronate, followed by Pd(0)-catalyzed deprotection .
- Characterization : Confirm structure via NMR (e.g., H, C) and high-resolution MS. Isotopic purity (>98%) is verified using LC-MS with deuterium-specific fragmentation patterns .
(Advanced) How do structural modifications in this compound influence estrogen receptor (ER) binding affinity compared to the parent compound?
Answer:
- Binding Assays : Competitive ER-binding assays show Raloxifene-4'-glucuronide has an IC of 370 μM, significantly weaker than Raloxifene (IC ~0.5 nM).
- Methodology : Use radiolabeled estradiol (e.g., H-estradiol) displacement in ER-positive cell lysates. Confirm via SPR or fluorescence polarization .
(Advanced) How can contradictory data on glucuronide metabolite stability in acidic vs. enzymatic hydrolysis be resolved?
Answer:
- Hydrolysis Conditions : Acidic hydrolysis (e.g., 1M HCl, 90°C) may degrade the glucuronide bond non-specifically. Prefer β-glucuronidase (e.g., E. coli enzyme, pH 6.8) for selective cleavage.
- Validation : Compare hydrolysis products using LC-MS/MS and monitor for artifacts (e.g., acyl migration) via stability studies at 4°C and -80°C .
(Basic) What are critical validation parameters for deuterated this compound reference standards?
Answer:
- Isotopic Purity : ≥98% by LC-MS with deuterium-specific SRM transitions (e.g., m/z 765 → 579 for this compound).
- QC Metrics : Confirm absence of unlabeled analogs via chromatographic resolution (ΔRT ≥0.5 min) and provide batch-specific COAs with NMR, HRMS, and elemental analysis data .
(Advanced) What in vitro models best predict in vivo glucuronidation kinetics and enterohepatic recirculation?
Answer:
- Dual-Chamber Systems : Use Caco-2 monolayers to assess apical/basolateral transport. Co-culture with hepatocytes (e.g., HepaRG) to model first-pass metabolism.
- Kinetic Parameters : Calculate intrinsic clearance () using HLMs and correct for plasma protein binding via equilibrium dialysis .
(Basic) How to chromatographically resolve Raloxifene-4'-glucuronide from its 6-glucuronide isomer?
Answer:
- Column Chemistry : Pentafluorophenyl (PFP) columns (e.g., Hypersil GOLD™ PFP) provide superior selectivity for glucuronide isomers.
- Gradient Protocol : 5–95% acetonitrile/0.1% formic acid over 12 min achieves baseline separation (resolution >2.0) .
(Advanced) What role do efflux transporters (e.g., MRP2, BCRP) play in the biliary excretion of Raloxifene glucuronides?
Answer:
- Transporter Assays : Use vesicular transport assays (e.g., membrane vesicles expressing MRP2) to quantify ATP-dependent uptake.
- Inhibitor Studies : Co-incubate with MK571 (MRP2 inhibitor) or Ko143 (BCRP inhibitor) to assess transporter contributions. Correlate with in vivo biliary excretion data from perfused rat liver models .
(Advanced) How do interspecies differences in glucuronidation impact preclinical-to-clinical translation of Raloxifene metabolites?
Answer:
- Species Comparison : Rats predominantly form 6-glucuronide, while humans favor 4'-glucuronide. Use chimeric humanized liver mice (e.g., FRG-KO mice) for metabolite profiling.
- Enzyme Activity : Normalize UGT activity across species using probe substrates (e.g., 4-methylumbelliferone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
